ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate

Catalog No.
S11550124
CAS No.
M.F
C11H12ClNO4
M. Wt
257.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]c...

Product Name

ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate

IUPAC Name

ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

InChI

InChI=1S/C11H12ClNO4/c1-2-17-11(16)13-10(15)9(14)7-3-5-8(12)6-4-7/h3-6,10,15H,2H2,1H3,(H,13,16)

InChI Key

DUTQBHNSHVEXMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=C(C=C1)Cl)O

Ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a carbamate functional group and a chlorophenyl moiety. Its chemical formula is C9H10ClNO3C_9H_{10}ClNO_3, and it features a 4-chlorophenyl group attached to a hydroxy-oxoethyl chain. This compound is part of a broader class of carbamates, which are known for their diverse biological activities and applications in pharmaceuticals and agriculture.

The chemical behavior of ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate primarily involves its reactivity as a carbamate. It can undergo hydrolysis, where the carbamate bond is cleaved in the presence of water, leading to the formation of the corresponding amine and carbonic acid derivatives. Additionally, it can participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon, making it a versatile intermediate in organic synthesis.

Carbamates, including ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate, are recognized for their biological properties, particularly in medicinal chemistry. This compound exhibits potential anti-inflammatory and analgesic activities. Studies have indicated that similar compounds can inhibit acetylcholinesterase, suggesting possible applications in treating neurodegenerative diseases. The presence of the 4-chlorophenyl group may enhance its biological efficacy by influencing its interaction with biological targets.

The synthesis of ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate generally follows a multi-step process:

  • Formation of the Hydroxyketone: The initial step involves the reaction of 4-chlorobenzaldehyde with an appropriate hydroxyacetone derivative.
  • Carbamate Formation: The hydroxyketone is then treated with ethyl chloroformate to form the carbamate linkage. This reaction typically occurs under basic conditions to facilitate nucleophilic attack.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity.

These methods highlight the importance of controlling reaction conditions to achieve optimal yields and purity.

Ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation and pain.
  • Agriculture: As a carbamate derivative, it may be explored for use in pest control formulations due to its potential toxicity against certain pests.

Interaction studies involving ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes such as acetylcholinesterase, similar to other carbamates, indicating potential neuroactive properties. Further research is needed to elucidate its mechanism of action and specific interactions with cellular pathways.

Several compounds share structural similarities with ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate, including:

Compound NameStructure CharacteristicsUnique Features
Ethyl N-(4-chlorophenyl)carbamateContains only the chlorophenyl group without hydroxySimpler structure; less biological complexity
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamateTert-butyl group instead of ethylIncreased lipophilicity; potential for different pharmacokinetics
Dimethyl N,N'-[1,2-phenylenebis(iminocarbonothioyl)]bis[carbamate]Contains thiol groupsDifferent mechanism of action; used in agricultural applications

Ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate stands out due to its hydroxylated ketone structure combined with the carbamate moiety, which may offer unique pharmacological benefits compared to simpler derivatives.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

257.0454856 g/mol

Monoisotopic Mass

257.0454856 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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